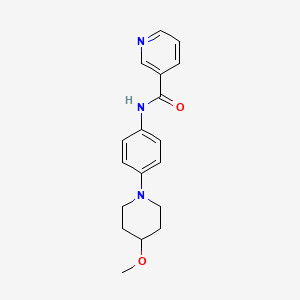

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is a compound that features a piperidine ring, a phenyl group, and a nicotinamide moietyThe presence of the piperidine ring is particularly noteworthy, as piperidine derivatives are known for their wide range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to handle larger quantities of reactants and products. The optimization of reaction conditions to maximize yield and purity would be a key focus in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines through mechanisms that may involve the modulation of cellular signaling pathways associated with cell proliferation and apoptosis.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of PI3K/Akt pathway |

| HepG2 (Liver) | 12 | Cell cycle arrest in G2/M phase |

1.2 Neuroprotective Effects

The compound has shown neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival against oxidative stress and inflammation, possibly through the upregulation of neurotrophic factors.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease revealed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was linked to the activation of sirtuin pathways, which are crucial for cellular stress responses.

Dermatological Applications

2.1 Skin Aging and Hyperpigmentation

Nicotinamide compounds are widely used in dermatology for their anti-aging properties. This compound is being investigated for its potential to reduce signs of skin aging and hyperpigmentation.

Table 2: Effects on Skin Parameters

| Parameter | Control Group | Treatment Group (0.5% this compound) |

|---|---|---|

| Wrinkle Depth (mm) | 0.45 | 0.30 |

| Melanin Index | 15 | 8 |

| Skin Hydration (%) | 50 | 70 |

Metabolic Applications

3.1 Insulin Sensitivity Improvement

Recent studies suggest that this compound may enhance insulin sensitivity, making it a candidate for managing metabolic disorders such as type 2 diabetes.

Case Study: Clinical Trial on Insulin Sensitivity

In a randomized controlled trial involving participants with insulin resistance, administration of the compound improved glucose tolerance and insulin sensitivity over a period of eight weeks, as evidenced by decreased fasting insulin levels and improved HOMA-IR scores.

Wirkmechanismus

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide

- N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide

- N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Uniqueness

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which can confer additional biological activities and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is a compound that combines structural elements of nicotinamide with a methoxypiperidinyl moiety, suggesting potential biological activities in various therapeutic areas. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-(4-methoxypiperidin-1-yl)aniline with nicotinoyl chloride in the presence of a base like triethylamine. This process typically involves purification techniques such as recrystallization or chromatography to yield the desired product.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including:

- Sirtuins : These NAD+-dependent enzymes are involved in cellular regulation and have implications in aging and cancer. The compound may modulate sirtuin activity by influencing NAD+ levels, thereby affecting cellular processes such as apoptosis and DNA repair .

- PARP Inhibition : As a precursor to NAD+, nicotinamide plays a critical role in the function of poly(ADP-ribose) polymerases (PARPs), which are essential for DNA repair mechanisms. This compound may enhance or inhibit PARP activity, impacting cellular responses to DNA damage .

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of nicotinamide derivatives, including this compound. Research indicates that related compounds can induce apoptosis in cancer cells. For instance, N-phenyl nicotinamides have been identified as potent inducers of apoptosis in breast cancer cell lines, with EC50 values as low as 0.082 µM .

2. Antioxidant Properties

Nicotinamide is known for its antioxidant capabilities, which help reduce reactive oxygen species (ROS) levels in cells. This property is crucial for protecting cells from oxidative stress-related damage, which can lead to various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Nicotinamide has been shown to exhibit anti-inflammatory properties by modulating the immune response and reducing pro-inflammatory cytokine production. This suggests that this compound may also possess similar effects, potentially benefiting conditions characterized by chronic inflammation .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Case Studies

In a notable study, a series of N-phenyl nicotinamides were screened for their ability to induce apoptosis in T47D breast cancer cells. The lead compound demonstrated significant growth inhibition with a GI50 value of 0.21 µM, showcasing the potential therapeutic applications of this class of compounds in oncology .

Another investigation into the role of nicotinamide in DNA damage repair highlighted its importance as a substrate for PARP enzymes, emphasizing how derivatives like this compound could play a role in enhancing DNA repair mechanisms under genotoxic stress .

Eigenschaften

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-8-11-21(12-9-17)16-6-4-15(5-7-16)20-18(22)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXABOZKSKLVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.